Journal Name:Wear
Journal ISSN:0043-1648
IF:4.695
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504107/description#description
Year of Origin:1957
Publisher:Elsevier BV
Number of Articles Per Year:261
Publishing Cycle:Monthly
OA or Not:Not
Wear ( IF 4.695 ) Pub Date: 2023-05-15 , DOI:
10.1007/s11164-023-05028-0
It is still a challenging work of developing near-infrared (NIR) fluorescence dyes with excellent optical properties. Herein, we synthesized a series of NIR aza-BODIPY fluorescence dyes with electronic push–pull system and further investigated their photophysical properties, photostability, and application in cellular imaging. It was found that introducing electron-withdrawing groups (EWGs) on the para-position of aza-BODIPY 1,7-phenyls not only leads to the significant redshift of absorption and fluorescence emission bands of aza-BODIPY dyes but also increases their fluorescence quantum yield and photostablility. The DFT calculations and cyclic voltammetry measurements proved that introducing EWGs on para-position of 1,7-phenyls can decrease the energy level difference between HOMO and LUMO, resulting in the redshift of maximum absorption and emission wavelengths. On the basis of the feasible experiment results of cellular imaging and cytotoxicity assay, it is expected that the optimized aza-BODIPY dyes have a bright application prospect for in vivo cellular or tissue imaging.
Wear ( IF 4.695 ) Pub Date: 2023-05-05 , DOI:
10.1007/s11164-023-05001-x
The interconnected network structure of the Fe2O3/rGO/Bi2S3 heterostructure nanocomposite was synthesized using an improved hydrothermal method. Fe2O3 nanoparticles and Bi2S3 nanorods were distributed and dispersed on rGO sheets, revealing significant photocurrent production. Heterostructured nanocomposite was confirmed by scanning electron microscope, X-ray diffraction spectroscopy (XRD), ultraviolet-diffused reflection spectroscopy (UV–DRS), vibrating sample magnetometer (VSM), X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy were used to confirm the formation of the synthesize heterojunction nanoparticles. XRD analysis assures the crystallinity and also indicates the orthorhombic crystalline pattern of Bi2S3, whereas bead and thinfilm have the crystallinity drop-off due to the interaction of metal ions Bi3+, S2−, and Fe3+ in nanocomposite with chitosan. VSM data reveal the strong ferromagnetic behavior of synthesized particles even at room temperature, which enables recovery of Fe2O3/rGO/Bi2S3 powder. UV-DRS results and band energy studies substantiated that the enhancement of visible light active mechanism could be mainly attributed by the interaction of Fe2O3 and Bi2S3 in nanocomposite during photocatalysis which effectively improves e(−) and h(+) separation. The photocatalytic performance was evaluated with effluent chromophore reduction in the visible region and showed better degradation efficiency with real effluent than Bi2S3. One of the most challenging environments for engineering settings was the stability, recovery, and reusability of photocatalysts, as well as the attainment of zero liquid discharge. Alternatively, the creation of a photocatalyst with a nontoxic biopolymer combination is better for textile dye treatment plants. Astonishingly, the novel chitosan-based Fe2O3/rGO/Bi2S3 formation improves dye adsorption while also improving catalytic stability and recyclability. This research explores into the heterojunction photocatalytic study of various influents with varying loadings in order to satisfy the Tamilnadu Pollution Control Board's stringent limits.
Graphical abstract
Wear ( IF 4.695 ) Pub Date: 2023-05-17 , DOI:
10.1007/s11164-023-05024-4
A new series of indole-oxindole clubbed 1,2,3-triazole hybrids 5(a–o) was thoughtfully designed and synthesized via Cu-catalysed azide-alkyne cycloaddition (CuAAC) click reaction while taking into account the varied medicinal activities of indole, oxindole, and 1,2,3-triazole derivatives. By employing the broth micro dilution method, the antimicrobial potential of each synthesized hybrid molecule was examined against three gram-negative (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia), three gram-positive (Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes), and two fungal strains (Candida albicans and Aspergillus niger). Compound 5e was shown to be the best antibacterial agent with a minimum inhibitory concentration (MIC) of 25 μg/mL against Escherichia coli among all the synthetics. Molecular docking study also streamlined the plausible interactions of compound 5e with the active site of DNA gyrase. The SwissADME webserver analysis revealed that the majority of synthetic compounds adhere to the principles of drug-likeness.
Wear ( IF 4.695 ) Pub Date: 2023-07-25 , DOI:
10.1007/s11164-023-05071-x
Ferric Cl-doped CQDs were reported as a photocatalyst which synthesized via a feasible hydrothermal method and characterized using various techniques such as HRTEM imaging, EDS, EDS mapping, XRD, XPS, PL, FTIR, and UV–Vis spectroscopies. The photocatalytic activity of monometallic Fe@ClCQDs was scrutinized toward the photoconversion of RhB dye from water. The photoconversion of RhB dye in the presence of 6 mg of photocatalyst and 25 µL H2O2 was impressive (89%) in 90 s. The effect of catalyst dosage, light intensity, pH, H2O2 concentration, and temperature on dye conversion was studied. The results of using different scavengers indicated that ˚OH has an important role in photocatalytic conversion. More importantly, the photoactivity of monometallic Fe@ClCQDs remains > 89% after eleven times, which shows their good stability and utility. Hence, the monometallic Fe@ClCQDs are promising photocatalysts for extraordinarily efficient dye conversion in an extremely short time.
Wear ( IF 4.695 ) Pub Date: 2023-06-08 , DOI:
10.1007/s11164-023-05042-2
In this study, MnCoFe2O4@ovalbumin nanoparticles were synthesized using MnCoFe2O4 MNPs and egg white nano-ovalbumin. The surface of MnCoFe2O4 MNPs was activated with trisodium citrate anhydrou to improve the fabrication of nano-ovalbumin on MCF MNPs. The structure of these nanoparticles was properly characterized by Fourier-transform infrared spectroscopy (FT-IR), Scanning electron microscope, X-ray powder diffraction, Energy-dispersive X-ray spectroscopy, Transmission electron microscopy, Thermogravimetric, and Vibrating sample magnetometer. The catalytic activity of the MnCoFe2O4@ovalbumin nanoparticles was evaluated for the synthesis of pyrimido[4,5-d]pyrimidine derivatives via multi-component reaction of aldehyde, barbituric acid, urea, or thiourea under solvent-free condition. The desired products were prepared using an environmentally friendly method. Short reaction time, high efficiency, and easy work-up are some advantages of this procedure. This heterogeneous nanocatalyst can be easily recovered by a magnetic field and used at least six times without considerable loss of its activity. Also, MCF@OVL MNPs exhibited a CO2 adsorption capacity about 9.35 mmol/g at 25 °C.
Wear ( IF 4.695 ) Pub Date: 2023-05-29 , DOI:
10.1007/s11164-023-05037-z
It is reported that antimony (Sb), a toxic metal classified as potentially carcinogenic, migrates from plastic bottles into bottled water. Here, bioinspired colorimetric sensor based on green synthesized gold nanoparticles (AuNPs) using unchewable part of Khat leaf (Garaba) extracts were developed for the detection of Sb3+ in bottled water. The AuNPs were successfully synthesized by optimization of different conditions such as leaf extract volume of 0.25 mL, a precursor concentration of 1 mM HAuCl4.3H2O, a reaction temperature of 60 °C, and a reaction time of 30 min. The as-synthesized AuNPs feature a spherical shape and monodisperse particle size with an average particle size of 12.4 nm. A bioinspired colorimetric sensor was developed using thioglycolic acid functionalized AuNPs and Sb3+ induced AuNPs aggregation, resulting in a new absorption peak at 660 nm after optimization of parameters affecting colorimetric assays. The method demonstrated high sensitivity for the detection of Sb3+ ions with a detection limit of 2.07 µg/L under optimized conditions and good selectivity in the presence of potential interfering ions. The practicability of the proposed method was studied by investigating the release of Sb3+ from three bottled water samples after storage at room temperature and 40 °C. The concentration of Sb3+ released into bottled water was found to be below the limit of detection for three brands of bottled water samples. The proposed method is advantageous due to its ease of use, high sensitivity, environmental friendliness, and quick detection of the target analyte.
Wear ( IF 4.695 ) Pub Date: 2023-06-23 , DOI:
10.1007/s11164-023-05051-1
Z-type 2D/2D C, N, S co-doped TiO2/g-C3N4 (DTCN) photocatalysts possessing high catalytic activity were prepared via a simple ultrasonic recombination method. The catalysts’ microscopic morphology, crystal structure, chemical composition, and optical properties were investigated with scanning electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and ultraviolet–visible tests. The photocatalytic activity was also assessed via the degradation of the organic pollutant RhB. The results showed that DTCN could achieve 85.3% degradation of the target pollutant within 60 min, which was 2.47 times (34.5%) and 1.76 times (48.5%) more than TiO2 and g-C3N4. The first-order kinetic constants of DTCN reached 0.02838, which was 4.11 and 2.66 times that of TiO2 and g-C3N4. Nonmetallic C, N, S (CNS) co-doping effectively improved sunlight utilization of TiO2 nanosheets through the generation of impurity bands in the forbidden band area. The Z-type heterojunction formed via the coupling of g-C3N4 and CNS–TiO2 promoted the separation of photoinduced carriers and improved the charge transfer efficiency, boosting the TiO2 photocatalytic performance. Furthermore, the 2D–2D heterojunction provided a high-speed transport channel for charges.Graphical AbstractZ-type 2D–2D DTCN nanosheet heterojunctions were successfully fabricated. Nonmetallic CNS co-doped effectively improved sunlight utilization of TiO2 nanosheets through the generating of impurity bands in the forbidden band area. Furthermore, the Z-type heterojunction formed via the coupling of g-C3N4 and CNS–TiO2 promoted the photoinduced carrier separation and improved the charge transfer efficiency, so boosting the TiO2 photocatalytic performance.
Wear ( IF 4.695 ) Pub Date: 2023-06-20 , DOI:
10.1007/s11164-023-05047-x
A simple and straightforward synthetic strategy has been established toward furnishing of promising bis-heterocyclic pyrazole containing substituted tetrazole derivatives which might be proved as valuable molecules because of the presence of medicinally and biologically important pyrazole and tetrazole entities. Sulfonic acid decorated graphene oxide (GO-SO3H), a new class of heterogeneous carbo-catalyst was first time reported for synthesis of tert-butyl/ethyl acetate and pyrazole-substituted tetrazole through one-pot 4-C reaction. The synthesized GO-SO3H catalyst offered more than 95% yields of tetrazoles with a broad range of substrates including different substituted aldehyde, isocyanide, and amine within 15–20 min under mild reaction conditions. In addition, sulfonic acid decorated graphene oxide (GO-SO3H) was reused up to five reaction cycles without considerable drop in its catalytic efficiency. The formation of all synthesized pyrazole containing substituted tetrazole derivatives was confirmed by various spectroscopic techniques.
Wear ( IF 4.695 ) Pub Date: 2023-06-01 , DOI:
10.1007/s11164-023-05035-1
Ononin and Corylin drug molecules exhibit antiviral effects against the H1N1 influenza A virus, with IC50 values of 30% at 200 µM and > 115 µM, respectively. The drug molecules Ononin and Corylin obey the Lipinski’s rule of five. Ononin and Corylin's ADMET properties indicate that the molecules can be exploited as an oral drug due to high solubility nature. The combined approach of computational methods such as molecular docking, molecular dynamics simulation and binding free calculations was used as a tool to achieve the drug-receptor intermolecular interactions, molecular electrostatic potential, conformational and energetic stability for Ononin and Corylin with H1N1 NA enzyme. In molecular docking analysis, the Ononin and Corylin molecules holds good inhibition constant (− 4.98 and − 7.53 kcalmol−1) and binding affinity (224.92 and 3.02 ki uM (micromol)) with H1N1 NA enzyme, respectively. The NBO, global and local reactivity descriptor were computed to find the stabilization energy, chemical reactivity, kinetic stability and toxicity nature for Ononin and Corylin molecules and also holds good results for both molecules. As a consequence, the Ononin and Corylin molecules has good biological activity and could be used as a probable treatment against the H1N1 influenza A virus.
Wear ( IF 4.695 ) Pub Date: 2023-07-07 , DOI:
10.1007/s11164-023-05058-8
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B). The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis. To evaluate the anticonvulsant activity of these derivatives, all the compounds were considered to be studied through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP). The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with − 8.31, − 9.23, − 8.91, and − 10.79 kJ mol−1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents. Also, to evaluate the antibacterial properties of these derivatives, the ligand–protein molecular docking calculation using the active sites of the following bacterial proteins has been performed. Gram-positive bacteria such as B. anthracis (PDB ID: 3TYE) and S. aureus (PDB ID: 3ACX) and gram-negative bacteria E. coli (PDB ID: 1AB4) and P. aeruginosa (PDB ID: 5U39). The most significant overall score has been obtained for S. aureus (PDB ID: 3ACX) bacteria. According to the calculation compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial. The highest binding affinity is related to compound 7 for the Gram-negative P. aeruginosa (PDB ID: 5U39) protein target. The antibacterial properties of these derivatives were also experimentally investigated confirming the results obtained by the ligand–protein molecular docking calculation.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, MECHANICAL 工程:机械2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.20 | 138 | Science Citation Index Science Citation Index Expanded | Not |
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